molecular formula C12Br2F8 B165717 4,4'-Dibromooctafluorobiphenyl CAS No. 10386-84-2

4,4'-Dibromooctafluorobiphenyl

Cat. No.: B165717
CAS No.: 10386-84-2
M. Wt: 455.92 g/mol
InChI Key: YXLMNFVUNLCJJY-UHFFFAOYSA-N
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Description

4,4’-Dibromooctafluorobiphenyl is an organic compound with the molecular formula C₁₂Br₂F₈. It is a derivative of biphenyl, where the hydrogen atoms at the 4 and 4’ positions are replaced by bromine atoms, and the hydrogen atoms at the 2, 2’, 3, 3’, 5, 5’, 6, and 6’ positions are replaced by fluorine atoms. This compound is known for its high stability and resistance to chemical reactions due to the presence of multiple halogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dibromooctafluorobiphenyl can be synthesized through the bromination of octafluorobiphenyl. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 4,4’-Dibromooctafluorobiphenyl may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromooctafluorobiphenyl is relatively unreactive due to the presence of multiple halogen atoms. it can undergo certain types of reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.

    Catalysts: Catalysts such as palladium or nickel complexes are often used to facilitate substitution reactions.

    Lithiation: n-Butyllithium is commonly used for lithiation reactions.

Major Products

Scientific Research Applications

4,4’-Dibromooctafluorobiphenyl has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dibromooctafluorobiphenyl is unique due to the presence of both bromine and fluorine atoms, which confer high stability and resistance to chemical reactions. This makes it particularly useful in applications requiring inert and persistent compounds .

Properties

IUPAC Name

1-bromo-4-(4-bromo-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzene
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InChI

InChI=1S/C12Br2F8/c13-3-9(19)5(15)1(6(16)10(3)20)2-7(17)11(21)4(14)12(22)8(2)18
Source PubChem
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InChI Key

YXLMNFVUNLCJJY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)C2=C(C(=C(C(=C2F)F)Br)F)F
Source PubChem
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Molecular Formula

C12Br2F8
Record name 4,4'-DIBROMOOCTAFLUOROBIPHENYL
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DSSTOX Substance ID

DTXSID2074873
Record name 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl
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Molecular Weight

455.92 g/mol
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Physical Description

4,4'-dibromooctafluorobiphenyl is a colorless oily liquid.
Record name 4,4'-DIBROMOOCTAFLUOROBIPHENYL
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CAS No.

10386-84-2
Record name 4,4'-DIBROMOOCTAFLUOROBIPHENYL
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Record name 4,4′-Dibromooctafluorobiphenyl
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Record name 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl
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Record name 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl
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Record name 4,4'-dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl
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Record name 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4,4'-dibromooctafluorobiphenyl be used to create bimetallic palladium complexes? What are the potential applications of such complexes?

A1: Yes, this compound can react with palladium complexes to form bimetallic palladium complexes with a bridging octafluorobiphenyl ligand. [] For example, reacting trans-[PdEt2L2] (L = PMe3 or PEt3) with this compound produces trans,trans-[L2BrPd(C6F4C6F4)PdBrL2]. [] These bimetallic complexes are of interest for their potential applications in catalysis, particularly in cross-coupling reactions where the fluorinated biphenyl bridge can influence reactivity and selectivity. Further research exploring the catalytic activity of these complexes would be valuable.

Q2: How does this compound contribute to the synthesis of iminoacylpalladium complexes?

A2: The palladium complex derived from this compound, specifically trans,trans-[(Me3P)2BrPdC6H4C6H4PdBr(PMe3)2], can undergo insertion reactions with isocyanides. [] This reaction forms iminoacylpalladium complexes with the general formula trans,trans-[(Me3P)2BrPdC(NR′)C6H4C6H4C(NR′)PdBr(PMe3)2], where R' can be various groups like tert-butyl, cyclohexyl, or phenyl. [] This synthetic route highlights the versatility of this compound as a building block in organometallic chemistry.

Q3: Has this compound been used in analytical chemistry applications?

A3: While not directly utilized in the provided research, this compound's structural analog, 4,4′-dibromooctafluorobiphenyl, has been employed as an internal standard in gas chromatography with electron capture detection (GC-ECD). [] This technique is particularly useful for analyzing chlorinated acid herbicides in water samples. The use of an internal standard like 4,4′-dibromooctafluorobiphenyl improves the accuracy and reliability of the analytical method by correcting for variations during sample preparation and analysis.

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